rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
CAS No.:
Cat. No.: VC18127766
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3S |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | (2R)-3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)/t13-/m1/s1 |
| Standard InChI Key | VNGXKEANYZLWEY-CYBMUJFWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=CS3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3 |
Introduction
Molecular Structure and Stereochemical Features
Heterocyclic Core Components
The molecule integrates two aromatic systems:
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Indole Moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The indole group is substituted at the 3-position, a common site for bioactive interactions in natural products and pharmaceuticals .
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Thiophene Ring: A sulfur-containing five-membered heterocycle linked via a formamido group (-NH-C(=O)-) to the central carbon backbone. Thiophene derivatives are known for their metabolic stability and electronic properties, which enhance binding affinity in drug-receptor interactions.
The stereocenter at the C2 position (-configuration) influences the molecule’s three-dimensional orientation, critical for chiral recognition in biological systems. The propanoic acid terminus provides a carboxylic acid group (), facilitating solubility and ionic interactions under physiological conditions.
Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2R)-3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid |
| SMILES | |
| InChIKey |
Comparative Analysis with Structural Analogues
Hydroxy vs. Formamido Substituents
Compared to (2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid , the replacement of the hydroxyl group with a thiophene-formamido moiety enhances lipophilicity and target selectivity. While the hydroxy variant exhibits moderate antioxidant activity, the formamido derivative’s extended conjugation improves π-π stacking interactions with aromatic residues in enzyme binding pockets .
Challenges and Future Directions
Optimization Barriers
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Metabolic Stability: The thiophene ring may undergo oxidative metabolism, necessitating structural shielding via fluorination or methyl substitution.
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Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle, with current racemic mixtures requiring costly chromatographic separation.
Therapeutic Horizons
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Combinatorial Libraries: Generating analogues with varied acyl groups (e.g., pyridine, furan) to explore structure-activity relationships.
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Targeted Delivery: Conjugation to nanoparticle carriers to enhance tumor-specific uptake and reduce off-target effects.
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